molecular formula C24H27N3O5 B1239257 4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester

4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester

Cat. No. B1239257
M. Wt: 437.5 g/mol
InChI Key: XINSMRKQRPCGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester is a member of isoindoles.

Scientific Research Applications

X-ray Powder Diffraction in Anticoagulant Synthesis

This compound is an important intermediate in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data have been reported for this compound, emphasizing its purity and crystallographic properties, which are crucial for pharmaceutical applications (Wang et al., 2017).

Antimicrobial Activity Evaluation

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. This includes the synthesis of Mannich bases by reacting 1,2,4triazoles containing an imine group with primary or secondary amines, demonstrating good activity against test microorganisms (Fandaklı et al., 2012).

Tritium Labeled Compounds for In Vitro Efficacy Studies

Tritium-labeled versions of similar compounds have been prepared for in vitro studies to determine the efficacy of potential GABA transporter substances. This highlights the compound's role in neuroscientific research and drug development (Schirrmacher et al., 2000).

Synthetic Pathways in Medicinal Chemistry

Various synthetic pathways involving this compound and its derivatives have been explored. These pathways are significant in medicinal chemistry, particularly for the synthesis of novel pharmaceuticals (Vandersteene & Slegers, 2010).

Unnatural α-Amino Acid Derivatives Synthesis

This compound has been used in the regiocontrolled and diastereoselective synthesis of unnatural α-amino esters, showcasing its versatility in organic synthesis and potential applications in designing novel peptides and proteins (Hopkins & Malinakova, 2007).

Aminocarbonylation Reactions

The compound's derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process is important in organic synthesis, particularly in the formation of carboxamides and ketocarboxamides (Takács et al., 2014).

Chiral Synthesis for Drug Development

There has been research on the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, including this compound. These syntheses are crucial for drug development, especially for creating stereoselective pharmaceuticals (Lau et al., 2002).

properties

Product Name

4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-methoxyphenyl)-3-oxo-1H-isoindole-4-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C24H27N3O5/c1-3-32-24(30)26-13-11-17(12-14-26)25-22(28)20-6-4-5-16-15-27(23(29)21(16)20)18-7-9-19(31-2)10-8-18/h4-10,17H,3,11-15H2,1-2H3,(H,25,28)

InChI Key

XINSMRKQRPCGCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=CC3=C2C(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester
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4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester
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4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester
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4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 6
4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester

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